![molecular formula C5H6N4O2 B2761009 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide CAS No. 1496575-42-8](/img/structure/B2761009.png)
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide
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Description
“2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide” is a compound that belongs to the class of 1,2,3-triazoles . Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .
Synthesis Analysis
The synthesis of 1,2,3-triazole analogs, including “2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide”, often involves “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Scientific Research Applications
- Research Findings : Some studies have explored the anticancer activity of 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide and related compounds. For instance, Rangappa and colleagues reported that certain 1,2,3-triazoles tethered with benzisoxazole exhibited noteworthy antiproliferative effects against human acute myeloid leukemia (AML) cells .
- Experimental Evidence : Detailed biological studies using acridine orange/ethidium bromide (AO/EB), DAPI, and annexin V-FITC/propidium iodide staining assays suggested that 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide induced apoptosis in BT-474 breast cancer cells .
- Literature Reports : Derivatives of 1,2,3-triazoles, including 2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide, have demonstrated antibacterial and antimycobacterial activities. These compounds could be explored further for potential therapeutic applications .
Anticancer Activity
Apoptosis Induction
Antibacterial and Antimycobacterial Properties
properties
IUPAC Name |
2-(4-formyltriazol-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2/c6-5(11)2-9-1-4(3-10)7-8-9/h1,3H,2H2,(H2,6,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHAKIUVIRGCRCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)N)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-formyl-1H-1,2,3-triazol-1-yl)acetamide |
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